molecular formula C21H14N2O2 B390593 4-(quinoxalin-2-yl)phenyl benzoate

4-(quinoxalin-2-yl)phenyl benzoate

Cat. No.: B390593
M. Wt: 326.3g/mol
InChI Key: QYRXJSMRLPXPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(quinoxalin-2-yl)phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety esterified with a 4-quinoxalin-2-yl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 4-quinoxalin-2-yl-phenyl ester typically involves the esterification of benzoic acid with a quinoxalin-2-yl-phenyl alcohol. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of benzoic acid 4-quinoxalin-2-yl-phenyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-yl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzoic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and quinoxalin-2-yl-phenyl alcohol, which can then interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

4-(quinoxalin-2-yl)phenyl benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H14N2O2

Molecular Weight

326.3g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) benzoate

InChI

InChI=1S/C21H14N2O2/c24-21(16-6-2-1-3-7-16)25-17-12-10-15(11-13-17)20-14-22-18-8-4-5-9-19(18)23-20/h1-14H

InChI Key

QYRXJSMRLPXPHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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